Tomivosertib Hydrochloride

Description

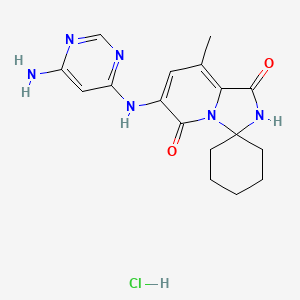

Structure

3D Structure of Parent

Properties

CAS No. |

1849590-02-8 |

|---|---|

Molecular Formula |

C17H21ClN6O2 |

Molecular Weight |

376.8 g/mol |

IUPAC Name |

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione;hydrochloride |

InChI |

InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H |

InChI Key |

WBGPPUUXCGKTSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tomivosertib HCl; hydrochloride; Tomivosertib HCl; eFT508; eFT-508; eFT 508; eFT508 hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Tomivosertib Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomivosertib (eFT508) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases represent a critical node in intracellular signaling pathways frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the mechanism of action of Tomivosertib in cancer cells, detailing its molecular targets, downstream effects, and the experimental evidence supporting its anti-neoplastic activity. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Tomivosertib's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

The MAPK signaling pathway is a central regulator of cell proliferation, differentiation, survival, and apoptosis. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. MNK1 and MNK2 are serine/threonine kinases that are activated downstream of the MAPK pathway, specifically by extracellular signal-regulated kinases (ERK) and p38 MAPK. While MNK1 and MNK2 are not considered oncogenes themselves, they play a crucial role in promoting tumorigenesis by phosphorylating key substrates involved in protein synthesis and immune regulation.[1] Tomivosertib hydrochloride has emerged as a promising therapeutic agent that precisely targets these kinases, offering a novel strategy to combat cancer.

Core Mechanism of Action: Inhibition of MNK1 and MNK2

Tomivosertib functions as an ATP-competitive inhibitor of both MNK1 and MNK2.[3] By binding to the ATP-binding pocket of these kinases, Tomivosertib effectively blocks their catalytic activity, preventing the transfer of phosphate groups to their downstream substrates. This targeted inhibition is the primary mechanism through which Tomivosertib exerts its anti-cancer effects.

Quantitative Potency of Tomivosertib

The potency of Tomivosertib has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity and selectivity for MNK1 and MNK2.

| Target | Assay Type | IC50 Value | Reference |

| MNK1 | Cell-free enzyme assay | 2.4 nM | [2][3][4] |

| MNK2 | Cell-free enzyme assay | 1 nM | [2][3][4] |

| eIF4E Phosphorylation (Ser209) | Cellular assay | 2-16 nM | [3][4][5] |

Downstream Signaling Consequences

The inhibition of MNK1 and MNK2 by Tomivosertib initiates a cascade of downstream effects, primarily centered around the regulation of protein synthesis and the tumor microenvironment.

Inhibition of eIF4E Phosphorylation

The most critical and well-characterized substrate of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E).[1][2] Phosphorylation of eIF4E at serine 209 (p-eIF4E) is a key regulatory step in cap-dependent mRNA translation. This phosphorylation event enhances the translation of a specific subset of mRNAs that possess complex 5' untranslated regions (UTRs) and often encode for proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1.

Tomivosertib treatment leads to a dose-dependent reduction in the phosphorylation of eIF4E at Ser209 in cancer cells.[2][4][5] This abrogation of p-eIF4E effectively suppresses the translation of these pro-oncogenic proteins, thereby inhibiting tumor cell growth and survival.

Modulation of the Tumor Immune Microenvironment

Beyond its direct effects on tumor cells, Tomivosertib also modulates the tumor immune microenvironment. A key mechanism in this regard is the downregulation of Programmed Death-Ligand 1 (PD-L1) protein expression.[4] PD-L1 is a critical immune checkpoint protein that, when expressed on tumor cells, binds to the PD-1 receptor on T cells, leading to T-cell exhaustion and immune evasion. By inhibiting the translation of PD-L1 mRNA, Tomivosertib can reduce the levels of PD-L1 on the surface of cancer cells, thereby potentially restoring anti-tumor immunity. This provides a strong rationale for combining Tomivosertib with immune checkpoint inhibitors.

Cellular and In Vivo Anti-Neoplastic Effects

The molecular effects of Tomivosertib translate into potent anti-neoplastic activity in both in vitro and in vivo models of various cancers, including acute myeloid leukemia (AML), breast cancer, and lymphomas.[2][6]

Inhibition of Cancer Cell Viability and Proliferation

Treatment of cancer cell lines with Tomivosertib results in a dose-dependent decrease in cell viability and proliferation.[2][6] This is a direct consequence of the inhibition of the translation of key proteins required for cell cycle progression and survival.

In Vivo Anti-Tumor Efficacy

In preclinical xenograft models of human cancers, oral administration of Tomivosertib has been shown to significantly inhibit tumor growth.[4] Its efficacy has been observed as a single agent and in combination with other anti-cancer therapies, such as chemotherapy and immune checkpoint inhibitors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Tomivosertib.

MNK1/2 Kinase Inhibition Assay

-

Objective: To determine the in vitro potency of Tomivosertib against MNK1 and MNK2.

-

Methodology: A common method is a radiometric filter-binding assay or a luminescence-based kinase assay.

-

Recombinant human MNK1 or MNK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from eIF4E) and ATP (radiolabeled with ³²P or in the presence of a system to detect ATP consumption).

-

Tomivosertib at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to kinase activity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Tomivosertib concentration.

-

Western Blotting for eIF4E Phosphorylation

-

Objective: To assess the effect of Tomivosertib on the phosphorylation of eIF4E in cancer cells.

-

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured to a desired confluency and then treated with various concentrations of Tomivosertib or a vehicle control (e.g., DMSO) for a specified duration.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated eIF4E (Ser209). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the resulting bands are visualized using an imaging system. The membrane is often stripped and re-probed with an antibody against total eIF4E to confirm equal protein loading.

-

Cell Viability Assay (WST-1 Assay)

-

Objective: To measure the effect of Tomivosertib on the viability of cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of Tomivosertib or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

-

WST-1 Reagent Addition: The WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt to formazan, resulting in a color change.

-

Incubation and Measurement: The plates are incubated for a further 1-4 hours, and the absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values for cell viability can be determined.

-

Conclusion

This compound is a highly specific and potent inhibitor of MNK1 and MNK2, key downstream effectors of the MAPK signaling pathway. Its mechanism of action is centered on the inhibition of eIF4E phosphorylation, which in turn suppresses the translation of a cohort of oncogenic proteins, leading to reduced cancer cell proliferation and survival. Furthermore, Tomivosertib's ability to downregulate PD-L1 expression highlights its potential as an immuno-oncology agent. The robust preclinical data, supported by well-defined experimental methodologies, provide a strong foundation for the continued clinical development of Tomivosertib as a novel anti-cancer therapeutic. This technical guide serves as a comprehensive resource for understanding the intricate molecular mechanisms underpinning the therapeutic potential of Tomivosertib.

References

- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 3. origene.com [origene.com]

- 4. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]

- 5. nanopartikel.info [nanopartikel.info]

- 6. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

eFT508: A Technical Guide to MNK1 and MNK2 Inhibition in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

eFT508, also known as tomivosertib, is a potent and highly selective, orally bioavailable small molecule inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are critical downstream effectors in key oncogenic signaling pathways, including the RAS-RAF-MEK-ERK pathway, and play a pivotal role in regulating the translation of a specific subset of messenger RNAs (mRNAs) that are central to tumor growth, survival, and immune evasion.[1][3] By inhibiting MNK1 and MNK2, eFT508 modulates the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation. This targeted inhibition leads to a reduction in the translation of proteins involved in tumorigenesis and inflammation, demonstrating significant anti-tumor activity in preclinical models of various cancers, including diffuse large B-cell lymphoma (DLBCL) and solid tumors.[2][3] Furthermore, eFT508 has been shown to modulate the tumor microenvironment by decreasing the production of immunosuppressive cytokines and reducing the expression of immune checkpoint proteins, thereby enhancing anti-tumor immunity.[4] This technical guide provides an in-depth overview of the eFT508-mediated MNK1 and MNK2 inhibition pathway, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: The MNK1/2-eIF4E Axis

The primary mechanism of action of eFT508 is the competitive and reversible inhibition of the ATP-binding site of both MNK1 and MNK2.[2] This prevents the phosphorylation of their key substrate, eIF4E, at serine 209 (S209).[2][4] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent translation of a select group of mRNAs that possess complex 5' untranslated regions (5'-UTRs). These mRNAs often encode for proteins that are crucial for cell proliferation, survival, and angiogenesis, as well as those involved in the inflammatory response and immune regulation.[1][3]

By inhibiting eIF4E phosphorylation, eFT508 effectively downregulates the protein expression of several key oncogenes and inflammatory cytokines.[2][5] This targeted approach on a central node of dysregulated translation in cancer cells provides a powerful therapeutic strategy.

Quantitative Data Summary

The following tables summarize the key quantitative data for eFT508 from preclinical studies.

Table 1: In Vitro Potency of eFT508

| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |

| MNK1 | Enzyme Assay | - | 1-2 | [2] |

| MNK2 | Enzyme Assay | - | 1-2 | [2] |

| p-eIF4E (S209) | Cellular Assay | Tumor Cell Lines | 2-16 | [2] |

Table 2: Anti-proliferative Activity of eFT508 in DLBCL Cell Lines

| Cell Line | Subtype | IC50 (nM) | Reference(s) |

| TMD8 | ABC-DLBCL | Data not specified, but sensitive | [2] |

| OCI-Ly3 | ABC-DLBCL | Data not specified, but sensitive | [2] |

| HBL-1 | ABC-DLBCL | Data not specified, but sensitive | [2] |

Table 3: Pharmacokinetic Parameters of Tomivosertib in Mice

| Parameter | Value | Unit | Reference(s) |

| Clearance (CL) | 50.29 | mL/min/kg | [1] |

| Volume of Distribution (Vss) | 6506 | mL/kg | [1] |

| Bioavailability | 55.66 - 82.50 | % | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of eFT508.

Western Blot Analysis of p-eIF4E (S209)

This protocol is a standard method for assessing the phosphorylation status of eIF4E in response to eFT508 treatment.

-

Cell Culture and Treatment:

-

Culture DLBCL cell lines (e.g., TMD8, HBL-1) in appropriate media and conditions.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of eFT508 (e.g., 0, 10, 100, 1000 nM) for 2-24 hours.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-eIF4E (S209) (e.g., Cell Signaling Technology, #9741) overnight at 4°C. A typical antibody dilution is 1:1000 in blocking buffer.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (1:5000 to 1:20,000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

Strip and re-probe the membrane for total eIF4E and a loading control (e.g., β-actin) to normalize the data.

-

Cell Viability Assay (MTT-based)

This protocol outlines a common method to assess the anti-proliferative effects of eFT508 on cancer cell lines.

-

Cell Seeding:

-

Harvest log-phase DLBCL cells and determine cell viability using trypan blue exclusion.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

-

Drug Treatment:

-

Prepare serial dilutions of eFT508 in complete medium.

-

Add 100 µL of the diluted eFT508 solutions to the appropriate wells to achieve final concentrations ranging from picomolar to micromolar. Include vehicle control wells (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the eFT508 concentration and determine the IC50 value using non-linear regression analysis.

-

Subcutaneous Human Lymphoma Xenograft Model

This protocol describes the in vivo evaluation of eFT508's anti-tumor efficacy.

-

Cell Preparation and Implantation:

-

Harvest TMD8 or HBL-1 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements (Volume = (length x width^2)/2).

-

When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

-

-

eFT508 Administration:

-

Prepare eFT508 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Administer eFT508 orally once or twice daily at a dose range of 10-50 mg/kg. The control group receives the vehicle alone.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Cytokine Profiling (ELISA)

This protocol is for quantifying the levels of pro-inflammatory cytokines in cell culture supernatants or plasma.

-

Sample Collection:

-

Collect cell culture supernatants from eFT508-treated and control cells.

-

Alternatively, collect blood from treated and control animals into EDTA-containing tubes and prepare plasma by centrifugation.

-

-

ELISA Procedure (using a commercial kit for TNF-α or IL-6 as an example):

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Pharmacokinetic Analysis of Tomivosertib in Plasma by LC-MS/MS

This protocol provides a detailed method for the quantification of tomivosertib in plasma.[1]

-

Sample Preparation:

-

To 50 µL of plasma, add an internal standard (e.g., pyrimethamine).

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A suitable UHPLC system.

-

Column: Synergi Polar-RP 80 Å column.

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI).

-

MRM Transitions:

-

Tomivosertib: m/z 341.2 → 216.0

-

Internal Standard (Pyrimethamine): m/z 249.0 → 233.0

-

-

-

Data Analysis:

-

Quantify tomivosertib concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.

-

Pharmacokinetic parameters (CL, Vss, bioavailability) are calculated using appropriate software.

-

Conclusion

eFT508 represents a promising therapeutic agent that targets a fundamental mechanism of cancer cell biology – the dysregulation of mRNA translation. Its high potency and selectivity for MNK1 and MNK2, coupled with its ability to modulate the tumor microenvironment, underscore its potential as both a monotherapy and in combination with other anti-cancer agents, including immunotherapy. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MNK inhibition in oncology. Further clinical investigation is warranted to fully realize the clinical benefits of eFT508 in various cancer types.

References

The Discovery and Synthesis of Tomivosertib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomivosertib (formerly eFT-508) is a potent, selective, and orally bioavailable small molecule inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] By targeting a critical node in the regulation of mRNA translation, Tomivosertib represents a promising therapeutic strategy in oncology and potentially other indications. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to Tomivosertib Hydrochloride. Quantitative data are summarized for clarity, and critical signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer. The MAPK signaling pathway is frequently activated in various malignancies, leading to increased cell proliferation, survival, and immune evasion. MNK1 and MNK2 are serine/threonine kinases that act downstream of the ERK and p38 MAPK pathways.[4] A key substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[5] Phosphorylation of eIF4E at Serine 209 by MNK1/2 enhances the translation of a specific subset of mRNAs that encode for proteins involved in tumor growth, survival, and angiogenesis.[5] this compound was developed as a highly selective inhibitor of both MNK1 and MNK2, with the therapeutic goal of normalizing the translation of cancer-promoting proteins.[6]

Synthesis of this compound

The chemical synthesis of Tomivosertib (eFT-508) was achieved through a multi-step process as detailed in the primary literature describing its structure-based design. The synthesis is complex and involves the creation of a novel pyridone-aminal structure. While the full, step-by-step synthesis is proprietary and extensively detailed in specialized chemical literature, a general overview of the synthetic strategy is presented here. The core structure is a spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine] dione. Key steps involve the construction of the heterocyclic core followed by the addition of the aminopyrimidine side chain.

Further detailed synthetic schemes and procedures can be found in the Journal of Medicinal Chemistry, 2018, 61(8), pp 3787-3801.

Mechanism of Action

Tomivosertib is a reversible, ATP-competitive inhibitor of MNK1 and MNK2.[7] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their substrates, most notably eIF4E at Serine 209.[7] This inhibition leads to a dose-dependent reduction in phosphorylated eIF4E (p-eIF4E), thereby suppressing the translation of oncogenic proteins.[1] Additionally, Tomivosertib has been shown to downregulate the expression of the immune checkpoint protein PD-L1, suggesting a potential role in enhancing anti-tumor immunity.[1][2]

Signaling Pathway

Caption: Tomivosertib inhibits MNK1/2, blocking eIF4E phosphorylation and downstream oncogenic effects.

Quantitative Biological Data

The biological activity of Tomivosertib has been characterized in various in vitro and in vivo models. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type |

| MNK1 | 2.4 | Cell-free assay |

| MNK2 | 1.0 | Cell-free assay |

Data sourced from Selleck Chemicals.[3]

Table 2: Cellular Activity

| Cell Line | Assay | Endpoint | IC50 |

| Tumor Cell Lines | eIF4E Phosphorylation | Reduction of p-eIF4E (Ser209) | 2-16 nM |

| TMD8 (DLBCL) | Proliferation Assay | Inhibition of Cell Growth | 2.53 µM |

| MV4-11 (AML) | Proliferation Assay | Inhibition of Cell Growth | 14.49 µM |

Data sourced from Selleck Chemicals and MedChemExpress.[1][3]

Detailed Experimental Protocols

MNK1/2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of Tomivosertib against MNK1 and MNK2 using the ADP-Glo™ Kinase Assay (Promega).

Caption: Workflow for determining MNK1/2 inhibition using the ADP-Glo™ Kinase Assay.

Protocol Steps:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in an appropriate buffer (e.g., kinase buffer with DMSO).

-

Dilute recombinant human MNK1 or MNK2 enzyme to the desired concentration in kinase buffer.

-

Prepare a solution of the kinase substrate (e.g., a synthetic peptide corresponding to the phosphorylation site of eIF4E) and ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a white, opaque 384-well plate, add the Tomivosertib dilutions.

-

To initiate the reaction, add the kinase and the substrate/ATP mixture to each well. The final reaction volume is typically 5-10 µL.

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation and Detection:

-

Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the Tomivosertib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular eIF4E Phosphorylation Assay (Western Blot)

This protocol outlines a general procedure for assessing the effect of Tomivosertib on the phosphorylation of eIF4E in cultured cells.

Caption: Workflow for Western blot analysis of eIF4E phosphorylation.

Protocol Steps:

-

Cell Culture and Treatment:

-

Plate cells (e.g., TMD8, MV4-11) in appropriate culture medium and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle-treated control (e.g., DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (Ser209) overnight at 4°C.

-

To normalize for protein loading, also probe separate blots or strip and re-probe the same blot with antibodies against total eIF4E and a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection and Analysis:

-

Wash the membrane extensively with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Quantify the band intensities to determine the relative levels of p-eIF4E compared to total eIF4E and the loading control.

-

Conclusion

This compound is a potent and selective dual MNK1/2 inhibitor that has demonstrated significant preclinical and clinical activity. Its mechanism of action, centered on the inhibition of eIF4E phosphorylation, provides a targeted approach to suppress the translation of key oncogenic proteins. The experimental protocols detailed herein provide a framework for the further investigation and characterization of Tomivosertib and other MNK inhibitors. The continued clinical evaluation of Tomivosertib will further elucidate its therapeutic potential in various cancers and other diseases.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Phospho-eIF4E (Ser209) (F4E5N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 5. Tomivosertib | C17H20N6O2 | CID 118598754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. content.protocols.io [content.protocols.io]

- 8. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Tomivosertib: A Technical Guide to its Role in Regulating Oncogenic Protein Translation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tomivosertib (eFT508), a potent and selective dual inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). Tomivosertib represents a promising therapeutic strategy by targeting the translation of oncogenic proteins, a critical node in cancer cell proliferation and survival. This document details the mechanism of action of Tomivosertib, focusing on its role in the MNK1/2-eIF4E signaling axis. Furthermore, it presents quantitative data on its inhibitory activity, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer, enabling the production of proteins essential for tumor growth, proliferation, and survival. The translation of messenger RNAs (mRNAs) encoding oncogenic proteins is a key process that is often hijacked by cancer cells. Tomivosertib is an orally bioavailable small molecule inhibitor that targets MNK1 and MNK2, key downstream effectors of the MAPK signaling pathway.[1] By inhibiting these kinases, Tomivosertib effectively modulates the translation of a specific subset of mRNAs, including those encoding for proteins such as c-Myc, Cyclin D1, and PD-L1, which are critical drivers of tumorigenesis.[2] This guide will explore the molecular mechanisms underlying Tomivosertib's activity and provide practical information for researchers in the field.

Mechanism of Action: The MNK1/2-eIF4E Signaling Axis

Tomivosertib functions as a reversible, ATP-competitive inhibitor of both MNK1 and MNK2.[1] These kinases are the sole enzymes responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (S209).[3] The phosphorylation of eIF4E is a critical regulatory step in cap-dependent translation initiation, particularly for mRNAs with complex 5' untranslated regions (UTRs), a characteristic feature of many oncogenic transcripts.

The signaling cascade leading to eIF4E phosphorylation is initiated by upstream mitogenic or stress signals that activate the RAS/RAF/MEK/ERK and p38 MAPK pathways. Activated ERK and p38 then phosphorylate and activate MNK1 and MNK2. The active MNK kinases subsequently phosphorylate eIF4E at S209, which is part of the eIF4F complex. This phosphorylation event is thought to promote the translation of mRNAs encoding proteins that drive cell proliferation, survival, and angiogenesis.

Tomivosertib's inhibition of MNK1/2 blocks this crucial phosphorylation step, leading to a reduction in the translation of key oncogenic proteins. This selective targeting of oncogene expression, while leaving global protein synthesis largely unaffected, makes Tomivosertib an attractive therapeutic agent.[2]

Tomivosertib's Mechanism of Action in the MNK1/2-eIF4E Signaling Pathway.

Quantitative Data

Tomivosertib has demonstrated high potency in both biochemical and cellular assays. The following table summarizes its inhibitory concentrations (IC50) against its primary targets and its effect on cellular eIF4E phosphorylation.

| Target/Process | IC50 Value (nM) | Assay Type | References |

| MNK1 | 1 - 2.4 | Enzyme Assay | [1][3] |

| MNK2 | 1 - 2 | Enzyme Assay | [1][3] |

| eIF4E Phosphorylation (S209) | 2 - 16 | Cellular Assay | [1][4] |

Key Oncogenic Proteins Modulated by Tomivosertib:

-

c-Myc: A transcription factor that drives cell proliferation and is frequently overexpressed in cancer.[2]

-

Cyclin D1: A key regulator of the cell cycle, promoting the G1-S phase transition.[2][5][6]

-

PD-L1 (Programmed Death-Ligand 1): An immune checkpoint protein that suppresses the anti-tumor immune response.[3][7]

-

MCL-1 (Myeloid Cell Leukemia-1): An anti-apoptotic protein that contributes to cancer cell survival.[2]

-

SNAIL: A transcription factor involved in epithelial-mesenchymal transition (EMT) and metastasis.[2]

-

Matrix Metalloproteinases (MMPs): Enzymes that degrade the extracellular matrix, facilitating invasion and metastasis.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of Tomivosertib.

Western Blotting for Phospho-eIF4E (S209)

This protocol is for determining the effect of Tomivosertib on the phosphorylation of eIF4E in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., TMD8, OCI-Ly3, HBL1)[3]

-

Tomivosertib (dissolved in DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-eIF4E (Ser209)

-

Rabbit anti-total eIF4E

-

Mouse or rabbit anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of Tomivosertib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-eIF4E (S209) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total eIF4E and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Viability Assay (e.g., WST-1 or MTT)

This protocol measures the effect of Tomivosertib on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

Tomivosertib (dissolved in DMSO)

-

96-well cell culture plates

-

Cell culture medium and supplements

-

WST-1 or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of Tomivosertib concentrations (e.g., serial dilutions from 1 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a DMSO vehicle control and a no-cell blank control.

-

WST-1/MTT Addition:

-

For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution and incubate overnight.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Tomivosertib.

Flow Cytometry for Intracellular Phospho-eIF4E

This protocol allows for the quantification of phospho-eIF4E at the single-cell level.

Materials:

-

Cancer cell lines

-

Tomivosertib (dissolved in DMSO)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol or saponin-based buffer)

-

Staining buffer (e.g., PBS with 1% BSA)

-

Fluorochrome-conjugated anti-phospho-eIF4E (S209) antibody

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in suspension or adherent cells (trypsinized) with Tomivosertib as described in the Western blotting protocol.

-

Fixation and Permeabilization:

-

Fix the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Wash the permeabilized cells with staining buffer.

-

Incubate the cells with a fluorochrome-conjugated anti-phospho-eIF4E (S209) antibody.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend them in staining buffer.

-

Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the phospho-eIF4E signal.

-

-

Data Analysis: Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of phospho-eIF4E in treated versus control cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cellular activity of Tomivosertib.

Typical Experimental Workflow for Evaluating Tomivosertib's Cellular Activity.

Conclusion

Tomivosertib is a highly potent and selective inhibitor of MNK1 and MNK2 that effectively downregulates the translation of key oncogenic proteins by preventing the phosphorylation of eIF4E. This targeted approach offers a promising avenue for the treatment of various cancers where the MAPK signaling pathway is aberrantly activated. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Tomivosertib and other MNK inhibitors. While clinical trial results have shown modest activity in some settings, ongoing research continues to explore its efficacy in different cancer types and in combination with other therapies.[8][9]

References

- 1. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]

- 2. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Perspectives on c-Myc, Cyclin D1, and their interaction in cancer formation, progression, and response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. onclive.com [onclive.com]

- 9. eFFECTOR Therapeutics Announces Topline Results of Phase 2 KICKSTART Trial of Tomivosertib Combined with Pembrolizumab in Non-Small Cell Lung Cancer - BioSpace [biospace.com]

Tomivosertib's Impact on the Tumor Microenvironment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immunosuppression and promoting tumor progression. Tomivosertib (eFT508), a potent and highly selective inhibitor of MAPK-interacting kinases 1 and 2 (MNK1/2), has emerged as a promising therapeutic agent capable of remodeling the TME to favor anti-tumor immunity. By targeting the MNK1/2-eIF4E signaling axis, Tomivosertib selectively modulates the translation of key oncogenic and immunomodulatory proteins. This guide provides an in-depth technical overview of Tomivosertib's mechanism of action and its multifaceted impact on the cellular and molecular landscape of the TME, supported by preclinical and clinical data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of the MNK-eIF4E Axis

Tomivosertib is an orally bioavailable small molecule that competitively and reversibly inhibits the kinase activity of both MNK1 and MNK2.[1] These kinases are critical downstream effectors of the MAPK signaling pathway, which is frequently deregulated in cancer.[2] The primary substrate of MNK1/2 relevant to cancer progression and immune modulation is the eukaryotic translation initiation factor 4E (eIF4E).[2][3]

Upon activation by upstream signals, MNK1/2 phosphorylates eIF4E at serine 209 (p-eIF4E).[4] This phosphorylation event does not alter global protein synthesis but selectively enhances the translation of a subset of mRNAs characterized by complex 5' untranslated regions (UTRs).[5][6] These mRNAs often encode proteins integral to tumor growth, survival, and immune evasion.[3]

Tomivosertib's therapeutic rationale is based on its ability to prevent the phosphorylation of eIF4E, thereby reducing the translation of these specific mRNAs and reprogramming the TME.[2][4]

Figure 1: Tomivosertib's core mechanism of action on the MNK-eIF4E signaling axis.

Quantitative Impact of Tomivosertib

The potency of Tomivosertib has been quantified in both enzymatic assays and cell-based models. Its clinical activity, particularly in combination with immune checkpoint inhibitors, has been evaluated in several trials.

Table 1: In Vitro Potency of Tomivosertib

| Parameter | Target/Process | IC50 Value | Cell Lines / Conditions | Source |

| Kinase Inhibition | MNK1 | 2.4 nM | Enzymatic Assay | [7] |

| MNK2 | 1.0 nM | Enzymatic Assay | [7] | |

| MNK1/2 | 1-2 nM | Enzymatic Assay | [1][8] | |

| Target Engagement | eIF4E Phosphorylation (S209) | 2-16 nM | Tumor Cell Lines | [7][8] |

| Anti-proliferative | TNBC Cell Line (MDA-MB-231) | 0.23 ± 0.04 nM | In Vitro Chemosensitivity | [9] |

Table 2: Clinical Efficacy Data for Tomivosertib

| Trial / Cohort | Indication | Combination Agent | Key Endpoint | Result | Source |

| Phase 2 (NCT03616834) | NSCLC (CPI Progressed) | Checkpoint Inhibitor | PFS Rate at 24 Weeks | 41% of patients | [10][11][12] |

| Median PFS | 19 weeks | [10][11] | |||

| Phase 2 KICKSTART (NCT04622007) | NSCLC (Frontline, PD-L1 ≥50%) | Pembrolizumab | Median PFS | 13.0 weeks (vs. 11.7 weeks for placebo) | [13] |

| Hazard Ratio (PFS) | 0.62 (p=0.21) | [13] | |||

| Grade ≥3 TEAEs | 67% (vs. 37% for placebo) | [13] |

Remodeling the Tumor Microenvironment

Tomivosertib's primary impact on the TME is the reversal of immunosuppressive signals, thereby creating a more favorable environment for anti-tumor immune responses. This is achieved through coordinated effects on immune checkpoint expression, cytokine profiles, and immune cell function.

Figure 2: Logical flow of Tomivosertib's impact on the tumor microenvironment.

Modulation of Immune Checkpoints

A key mechanism of Tomivosertib is the downregulation of multiple immune checkpoint proteins. By inhibiting the translation of their respective mRNAs, Tomivosertib reduces the protein abundance of PD-L1, PD-1, LAG3, and TIM-3.[5][14] The reduction of PD-L1 on tumor cells and PD-1 on T cells disrupts this primary axis of T cell exhaustion.[5][9] Preclinical research in hepatocellular carcinoma models demonstrated that increased PD-L1 expression was due to enhanced mRNA translation rather than transcription, a process selectively inhibited by Tomivosertib.[5] This provides a strong rationale for its use in combination with anti-PD-1/PD-L1 antibodies, potentially overcoming resistance mechanisms.[11]

Alteration of Cytokine & Chemokine Profiles

Tomivosertib selectively decreases the production of several pro-inflammatory and immunosuppressive cytokines. In Diffuse Large B-cell Lymphoma (DLBCL) cell lines, Tomivosertib treatment led to dose-dependent decreases in TNFα, IL-6, and IL-10.[8] The reduction in the immunosuppressive cytokine IL-10 is particularly significant, as it has been linked to a subsequent upregulation of MHC class II molecules on tumor cells, macrophages, and dendritic cells.[6][15] This enhances antigen presentation and promotes a more robust anti-tumor T cell response.

Enhancement of Anti-Tumor Immune Cell Function

The net effect of checkpoint downregulation and cytokine modulation is a significant enhancement of anti-tumor immunity, primarily driven by T cells.

-

CD8+ T Cells: Tomivosertib has been shown to restore the effector and cytotoxic function of tumor-infiltrating CD8+ T cells.[9][16] In preclinical models, T cells isolated from Tomivosertib-treated mice demonstrated restored alloreactivity compared to dysfunctional T cells from control mice.[9] The mechanism involves delaying T cell exhaustion and dysfunction while enhancing the central memory T cell pool.[14][17]

-

Regulatory T Cells (Tregs): In a Phase Ib study in metastatic breast cancer, analysis of on-treatment biopsies revealed a decrease in Tregs surrounding T cells, suggesting a shift towards a more immune-active, less suppressive microenvironment.[2]

Key Experimental Protocols

The characterization of Tomivosertib's impact on the TME relies on a suite of advanced methodologies to probe the cellular and molecular changes in tissue and cell samples.

Pharmacodynamic Assessment in Clinical Biopsies

In a Phase Ib study (NCT04261218), pharmacodynamic endpoints were assessed using sequential biopsies from patients with metastatic breast cancer.[2]

-

Objective: To confirm target engagement and explore downstream effects on the TME.

-

Methodology:

-

Biopsy Collection: Core biopsies were obtained at baseline and again during treatment with Tomivosertib monotherapy.[2][18]

-

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) tissue sections were stained for p-eIF4E (Ser209) to confirm target inhibition.[2]

-

Imaging Mass Cytometry (IMC): This technique was used for highly multiplexed spatial profiling of immune cell infiltrates within the tumor tissue, allowing for the quantification and localization of various cell populations (e.g., T cells, Tregs) simultaneously.[2][18]

-

Proteomics & Translatomics: Global proteome and translatome profiling were performed on biopsy samples to identify broader changes in protein expression and translation induced by the drug.[2]

-

Assessment of T Cell Function (Mixed Lymphocyte Reaction)

A mixed lymphocyte reaction (MLR) assay was used in preclinical studies to assess the functional capacity of tumor-infiltrating CD8+ T cells.[9]

-

Objective: To determine if Tomivosertib treatment restores the effector function of T cells that were previously suppressed by the TME.

-

Methodology:

-

T Cell Isolation: CD8+ T cells were isolated from the tumors of mice treated with either vehicle control or Tomivosertib.[9][16]

-

Co-culture: The isolated T cells (responders) were co-cultured with allogeneic dendritic cells (stimulators).

-

Functional Readout: The proliferative capacity and cytokine production (e.g., IFN-γ) of the T cells were measured to quantify their reactivity. T cells from Tomivosertib-treated mice showed significantly improved alloreactivity compared to the dysfunctional T cells from control mice.[9]

-

Figure 3: A generalized workflow for preclinical evaluation of Tomivosertib's TME impact.

Conclusion and Future Directions

Tomivosertib fundamentally alters the tumor microenvironment by inhibiting the MNK1/2-eIF4E signaling axis. This action leads to a selective decrease in the translation of key immunosuppressive proteins, including multiple checkpoint ligands and cytokines. The resulting TME is characterized by reduced immunosuppression and enhanced anti-tumor activity, driven by functionally restored CD8+ T cells. Clinical data, though mixed in frontline NSCLC, supports the mechanism of action and shows activity in patients who have progressed on checkpoint inhibitors, highlighting its potential to overcome resistance.[11][13]

Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from Tomivosertib therapy. Further exploration of its synergistic potential with other immunotherapies, cytotoxic agents, and targeted therapies is warranted to fully define its role in the oncology treatment landscape.[2][4] The ability to modulate the TME at the level of mRNA translation represents a powerful and distinct approach to cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Published in Nature Medicine Demonstrates the [globenewswire.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tomivosertib (eFT-508) in Combination With PD-1/PD-L1 Inhibitor Therapy [clin.larvol.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. "A phase II, open-label study of tomivosertib (eFT508) added on to cont" by Anthony B. El-Khoueiry, Nishan Tchekmedyian et al. [digitalcommons.providence.org]

- 13. onclive.com [onclive.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. Targeting MNK1/2 with eFT508: Modulating Immune Checkpoints and Cytokines for Enhanced Anti-Tumor Response [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]

- 18. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Tomivosertib Hydrochloride: A Deep Dive into its Dual Role in Innate and Adaptive Immunity

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Tomivosertib hydrochloride (also known as eFT508), a potent and selective dual inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). We delve into its core mechanism of action and explore its multifaceted roles in modulating both the innate and adaptive immune responses, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the MNK1/2-eIF4E Axis

This compound is an orally bioavailable small molecule that functions as a reversible, ATP-competitive inhibitor of both MNK1 and MNK2.[1] This inhibition is highly potent, with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range.[1] The primary downstream effect of MNK1/2 inhibition is the prevention of phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (p-eIF4E).[1] This phosphorylation is a critical step in cap-dependent mRNA translation, particularly for a subset of mRNAs containing complex 5' untranslated regions that encode proteins integral to cancer progression and immune regulation.[1][2] By blocking this pathway, Tomivosertib selectively reduces the synthesis of key oncoproteins and immunomodulatory proteins.

dot

Caption: Tomivosertib's core mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and preclinical studies of Tomivosertib.

Table 1: In Vitro Inhibitory Activity of Tomivosertib

| Target | Assay Type | IC₅₀ (nM) | Cell Lines/System |

| MNK1 | Kinase Assay | 1-2.4 | Cell-free |

| MNK2 | Kinase Assay | 1 | Cell-free |

| p-eIF4E (Ser209) | Cellular Assay | 2-16 | Various tumor cell lines |

Table 2: Anti-proliferative Activity of Tomivosertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MV4-11 | Acute Myeloid Leukemia | 14.49 |

| TMD8 | Diffuse Large B-cell Lymphoma | 2.53 |

Role in Innate Immunity

Tomivosertib has demonstrated significant effects on key components of the innate immune system, primarily through the modulation of myeloid cells within the tumor microenvironment.

Macrophage Polarization

Preclinical studies suggest that MNK inhibition can influence macrophage polarization. While some research indicates that MNK inhibitors can promote an immunosuppressive M2-like phenotype in tumor-associated macrophages (TAMs), other evidence points to a more complex, context-dependent role.[3][4] This highlights the need for further investigation into the precise effects of Tomivosertib on macrophage function within different tumor contexts.

Dendritic Cells and Natural Killer (NK) Cells

The impact of Tomivosertib on other innate immune cells, such as dendritic cells (DCs) and natural killer (NK) cells, is an area of active research. By modulating the production of cytokines and other signaling molecules, Tomivosertib may indirectly influence the maturation, antigen presentation capacity of DCs, and the cytotoxic activity of NK cells.

dot

Caption: Tomivosertib's influence on innate immunity.

Role in Adaptive Immunity

Tomivosertib's impact on adaptive immunity is more extensively characterized, with a primary focus on its ability to enhance T-cell-mediated anti-tumor responses.

Downregulation of Immune Checkpoints

A key mechanism by which Tomivosertib enhances anti-tumor immunity is by downregulating the expression of multiple immune checkpoint proteins, including Programmed Death-Ligand 1 (PD-L1), PD-1, TIM-3, and LAG-3.[2][5] The translation of the mRNAs for these proteins is sensitive to eIF4E phosphorylation. By inhibiting this process, Tomivosertib reduces the surface expression of these checkpoint molecules on both tumor and immune cells, thereby relieving a major brake on the anti-tumor immune response.[2]

Enhancement of T-Cell Function

Preclinical studies have shown that Tomivosertib can bolster anti-tumor immune activity by stimulating T-cells, slowing their exhaustion, and enlarging the reservoir of central memory T-cells.[6] In a preclinical model of hepatocellular carcinoma, treatment with Tomivosertib led to increased T-cell infiltration into tumors.[5] This enhanced T-cell activity is thought to be a direct consequence of the reduced expression of immune checkpoint proteins and the modulation of the tumor microenvironment.

dot

Caption: Tomivosertib's modulation of adaptive immunity.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Tomivosertib.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tomivosertib against MNK1 and MNK2.

-

Methodology:

-

Recombinant human MNK1 and MNK2 enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

-

Tomivosertib is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence polarization assay.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Western Blot Analysis of p-eIF4E

-

Objective: To assess the effect of Tomivosertib on the phosphorylation of eIF4E in cancer cell lines.

-

Methodology:

-

Cancer cells are seeded and allowed to adhere overnight.

-

Cells are treated with various concentrations of Tomivosertib or vehicle control for a specified duration.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p-eIF4E (Ser209) and total eIF4E.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

dot

Caption: Western blot experimental workflow.

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Tomivosertib in a preclinical in vivo model.

-

Methodology:

-

Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Tomivosertib is administered orally at a specified dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for p-eIF4E or immune cell markers).

-

Animal body weight and general health are monitored throughout the study.

-

Clinical Development and Future Directions

Tomivosertib has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors.[6][7] While a Phase 2 trial in non-small cell lung cancer (NSCLC) did not meet its primary endpoint, the data suggested modest activity.[6] Ongoing and future studies will likely focus on identifying patient populations most likely to benefit from Tomivosertib and exploring its potential in other cancer types and combination regimens. The dual mechanism of directly targeting tumor cell proliferation and enhancing anti-tumor immunity makes Tomivosertib a compelling agent for further investigation in the field of oncology.

References

- 1. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Research Published in Nature Medicine Demonstrates the [globenewswire.com]

- 6. onclive.com [onclive.com]

- 7. aacrjournals.org [aacrjournals.org]

eFT508 (Tomivosertib): A Technical Overview of Preclinical Activity in Diffuse Large B-cell Lymphoma (DLBCL) Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical activity of eFT508 (tomivosertib), a potent and selective inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2), in models of Diffuse Large B-cell Lymphoma (DLBCL). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

eFT508 is an orally bioavailable, ATP-competitive inhibitor of both MNK1 and MNK2 isoforms.[1] These kinases are key downstream effectors of the RAS/MAPK and other oncogenic signaling pathways. A primary function of MNK1/2 is the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209. This phosphorylation event is critical for the translation of a subset of mRNAs that encode for proteins involved in cancer cell proliferation, survival, and immune evasion. By inhibiting MNK1/2, eFT508 effectively reduces the levels of phosphorylated eIF4E (p-eIF4E), thereby modulating the synthesis of these key oncogenic proteins.[1][2]

Figure 1: eFT508 Signaling Pathway in DLBCL.

Quantitative Data Presentation

The following tables summarize the in vitro potency and anti-proliferative activity of eFT508 in various DLBCL cell lines.

Table 1: In Vitro Potency of eFT508

| Target/Process | Cell Lines | IC50 (nM) | Reference |

| MNK1 (enzymatic assay) | N/A | 2.4 | [2] |

| MNK2 (enzymatic assay) | N/A | 1.0 | [2] |

| eIF4E Phosphorylation (Ser209) | Various Tumor Cell Lines | 2 - 16 | [1] |

Table 2: Anti-Proliferative Activity of eFT508 in DLBCL Cell Lines

| DLBCL Cell Line | Subtype | IC50 (nM) | Notes | Reference |

| TMD8 | ABC | Data not publicly available | Sensitivity associated with decreased cytokine production. | [3] |

| OCI-Ly3 | ABC | Data not publicly available | Sensitivity associated with decreased cytokine production. | [3] |

| HBL1 | ABC | Data not publicly available | Sensitivity associated with decreased cytokine production. | [3] |

While anti-proliferative activity has been demonstrated in these cell lines, specific IC50 values from these studies are not publicly available in the reviewed literature.

Table 3: In Vivo Activity of eFT508 in DLBCL Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| TMD8 (ABC-DLBCL) | eFT508 | Significant anti-tumor activity | [3] |

| HBL-1 (ABC-DLBCL) | eFT508 | Significant anti-tumor activity | [3] |

Specific quantitative data on tumor growth inhibition (e.g., percentage of TGI) from these preclinical in vivo studies are not publicly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of eFT508 in DLBCL models.

Cell Viability Assay (CellTiter-Glo®)

This protocol is a representative method for assessing the anti-proliferative effects of eFT508 on DLBCL cell lines.

Figure 2: Cell Viability Assay Workflow.

-

Cell Plating: Seed DLBCL cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of eFT508 in culture medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Western Blotting for Phospho-eIF4E (Ser209)

This protocol outlines a standard procedure to measure the inhibition of eIF4E phosphorylation by eFT508.

-

Cell Treatment and Lysis:

-

Plate DLBCL cells and treat with various concentrations of eFT508 for a specified time (e.g., 2-24 hours).

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) (e.g., Cell Signaling Technology, #9741) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total eIF4E and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Cytokine Profiling (Luminex Assay)

This protocol describes a method to measure the effect of eFT508 on the secretion of pro-inflammatory cytokines from DLBCL cells.

-

Cell Culture and Supernatant Collection:

-

Culture DLBCL cells (e.g., TMD8, OCI-Ly3, HBL1) with or without eFT508 for 24-48 hours.

-

Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

-

Luminex Assay Procedure:

-

Use a commercially available multiplex bead-based immunoassay kit (e.g., Milliplex MAP) for the desired cytokines (e.g., TNFα, IL-6, IL-10, CXCL10).

-

Prepare standards and samples according to the manufacturer's instructions.

-

Incubate the samples and standards with antibody-coupled magnetic beads.

-

Wash the beads and incubate with a biotinylated detection antibody cocktail.

-

Add streptavidin-phycoerythrin and incubate.

-

Wash the beads and resuspend in sheath fluid.

-

-

Data Acquisition: Acquire data on a Luminex instrument (e.g., Luminex 200 or MAGPIX). The instrument will differentiate the beads by their spectral signature and quantify the amount of cytokine bound based on the phycoerythrin signal intensity.

In Vivo DLBCL Xenograft Model

This section provides a general workflow for establishing and evaluating the efficacy of eFT508 in a subcutaneous DLBCL xenograft model.

Figure 3: In Vivo Xenograft Study Workflow.

-

Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of human tumor cells.

-

Cell Implantation: Subcutaneously inject a suspension of 5-10 million DLBCL cells (e.g., TMD8 or HBL-1) in a mixture of culture medium and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer eFT508 orally via gavage at a specified dose and schedule (e.g., daily). The control group receives the vehicle solution.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analyses, such as western blotting for p-eIF4E, to confirm target engagement in vivo.

Summary and Conclusion

The preclinical data for eFT508 (tomivosertib) in DLBCL models demonstrate a clear mechanism of action through the potent and selective inhibition of MNK1 and MNK2. This leads to a reduction in the phosphorylation of eIF4E, a key regulator of oncogenic protein translation. In vitro, eFT508 exhibits anti-proliferative activity in various DLBCL cell lines, particularly those of the Activated B-cell-like (ABC) subtype, which is associated with a decrease in the production of pro-inflammatory cytokines. Furthermore, in vivo studies using DLBCL xenograft models have shown significant anti-tumor activity. These findings underscore the potential of eFT508 as a therapeutic agent for DLBCL and provide a strong rationale for its clinical development in this indication. Further research to elucidate the full spectrum of its anti-tumor effects and to identify predictive biomarkers of response is warranted.

References

- 1. Paper: eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL) [ash.confex.com]

- 2. researchgate.net [researchgate.net]

- 3. 57th ASH Annual Meeting and Exposition (December 5-8, 2015): 703. Adoptive Immunotherapy: Poster III [ash.confex.com]

Tomivosertib's Impact on Glioblastoma: A Technical Guide to its Mechanism and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, characterized by rapid cell proliferation, diffuse infiltration, and robust angiogenesis. Standard therapies offer limited efficacy, highlighting the urgent need for novel therapeutic strategies. Tomivosertib (eFT508), a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), has emerged as a promising agent in preclinical GBM models. This technical guide provides an in-depth analysis of Tomivosertib's mechanism of action, its effects on glioblastoma cell growth and survival, and its potential as a therapeutic agent, both as a monotherapy and in combination with existing treatments. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to offer a comprehensive resource for researchers in the field.

Introduction: Targeting a Key Node in Glioblastoma Pathogenesis

Glioblastoma is a highly vascularized and therapeutically resistant brain tumor.[1] A critical driver of its aggressive phenotype is the dysregulation of signaling pathways that control protein synthesis, leading to the overexpression of oncogenes. The MNK1/2-eIF4E axis represents a key convergence point for multiple oncogenic signaling cascades, making it an attractive therapeutic target.[2]

Tomivosertib is an orally bioavailable small molecule that competitively inhibits the ATP-binding site of both MNK1 and MNK2.[3][4] This dual inhibition prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209, a crucial step in the initiation of cap-dependent translation of a specific subset of mRNAs encoding proteins integral to tumor growth, proliferation, and survival.[2][3] Preclinical studies have demonstrated that by inhibiting this pathway, Tomivosertib can suppress glioblastoma cell growth, induce apoptosis, and disrupt angiogenesis, offering a multi-pronged attack on tumor progression.[5]

Mechanism of Action: The MNK-eIF4E Signaling Axis

Tomivosertib exerts its anti-tumor effects by targeting the MNK1/2 kinases, which are downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways.[2][6] In glioblastoma, these upstream pathways are often hyperactivated, leading to constitutive MNK1/2 activity.[7]

Activated MNK1/2 phosphorylates eIF4E, the cap-binding protein. Phosphorylated eIF4E (p-eIF4E) promotes the translation of mRNAs containing complex 5' untranslated regions (UTRs), which often encode potent oncoproteins such as c-Myc and Cyclin D1.[8] These proteins are critical for cell cycle progression and proliferation. By inhibiting MNK1/2, Tomivosertib effectively reduces the levels of p-eIF4E, thereby selectively decreasing the translation of these key oncogenic drivers and hindering tumor growth.[1][5]

Quantitative Data on Tomivosertib's Efficacy

The following tables summarize the available quantitative data on the efficacy of Tomivosertib in preclinical models.

| Parameter | Value | Cell Lines/Model | Reference |